Dibac

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

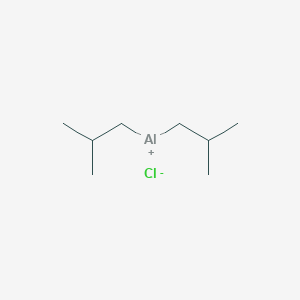

C8H18AlCl |

|---|---|

Molecular Weight |

176.66 g/mol |

IUPAC Name |

bis(2-methylpropyl)alumanylium;chloride |

InChI |

InChI=1S/2C4H9.Al.ClH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1 |

InChI Key |

HQMRIBYCTLBDAK-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C[Al+]CC(C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DiBAC4(3): A Voltage-Sensitive Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiBAC4(3), chemically known as Bis-(1,3-dibutylbarbituric acid)trimethine oxonol, is a lipophilic, anionic oxonol dye widely utilized for the ratiometric measurement of cellular membrane potential.[1][2][3] As a slow-response potentiometric probe, it is particularly suited for detecting changes in the average membrane potentials of non-excitable cells.[1][4] Its mechanism relies on a voltage-dependent distribution across the plasma membrane, making it an invaluable tool for studying cellular physiology, ion channel activity, and for high-throughput drug screening.[5][6] This guide provides a comprehensive overview of DiBAC4(3), its mechanism of action, experimental protocols, and key quantitative data.

Core Mechanism of Action

DiBAC4(3) is a negatively charged fluorophore that can translocate across the cell membrane.[2] In a resting, polarized cell with a negative internal charge, the dye is largely excluded from the cytoplasm. However, upon membrane depolarization (the cell interior becoming more positive), the anionic dye enters the cell, where it binds to intracellular proteins and membranes.[5][7] This binding event leads to a significant enhancement of its fluorescence and a red spectral shift.[7]

Consequently:

-

Increased depolarization results in a greater influx of the dye and a corresponding increase in fluorescence intensity.[5][7]

-

Hyperpolarization (the cell interior becoming more negative) leads to the exclusion of the dye and a decrease in fluorescence.[5][7]

This relationship allows for the semi-quantitative measurement of membrane potential changes.[8] Notably, due to its negative charge, DiBAC4(3) is excluded from mitochondria, making it superior to cationic dyes like carbocyanines for specifically measuring plasma membrane potential.[5][7]

Quantitative Data

The following tables summarize the key quantitative properties of DiBAC4(3).

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Full Chemical Name | Bis-(1,3-dibutylbarbituric acid)trimethine oxonol | [1][9] |

| Molecular Formula | C₂₇H₄₀N₄O₆ | [3] |

| Molecular Weight | 516.63 g/mol | [10][11] |

| CAS Number | 70363-83-6 | [9][12] |

| Appearance | Orange solid | [3] |

| Solubility | DMSO, DMF | [3][11] |

Table 2: Spectral Properties

| Property | Wavelength | Reference(s) |

| Excitation Maximum (λex) | ~490 nm | [7][10][12] |

| Emission Maximum (λem) | ~505-516 nm | [3][7][10][12] |

| Recommended Filter Set | FITC / GFP | [2] |

Table 3: Experimental Concentrations

| Solution Type | Concentration Range | Solvent | Reference(s) |

| Stock Solution | 1-40 mM | DMSO | [11][12] |

| Working Solution (Cell Culture) | 100 nM - 47.5 µM | Aqueous buffer (e.g., HHBS, KRH) | [9][12][13] |

| Working Solution (Whole Organisms) | ~0.95 µM | Aqueous medium | [13][14] |

Experimental Protocols

Below is a detailed methodology for measuring relative changes in plasma membrane potential in cultured cells using DiBAC4(3).

Materials

-

DiBAC4(3) powder

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

-

Cells plated in clear-bottomed, black 96-well microplates

-

Fluorescence microplate reader or fluorescence microscope with appropriate filter sets (Ex/Em ~490/516 nm)

-

Positive control (depolarizing agent, e.g., high potassium buffer)

-

Negative control (hyperpolarizing agent, e.g., potassium channel opener)

Methodology

1. Preparation of Stock Solution: a. Prepare a 10-40 mM stock solution of DiBAC4(3) in high-quality, anhydrous DMSO.[12] b. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.[12][13] c. Store aliquots at -20°C or -80°C, protected from light.[12][13]

2. Preparation of Working Solution: a. On the day of the experiment, dilute the DiBAC4(3) stock solution to a final working concentration (e.g., 100 nM to 10 µM) in a physiological buffer such as HHBS.[9][12] b. The optimal concentration should be determined empirically for each cell type to maximize the signal-to-noise ratio while minimizing toxicity.[11] c. Prepare the working solution fresh and keep it protected from light.[12]

3. Cell Staining and Incubation: a. Culture cells to the desired confluency in clear-bottomed black microplates.[12] b. Remove the culture medium from the wells. c. Add 100 µL of the DiBAC4(3) working solution to each well.[12] d. Incubate the plate in a cell culture incubator (37°C, 5% CO₂) for 20-60 minutes.[2][11][12] Do not wash the cells after incubation; the dye should remain in the buffer during the measurement.[2][13]

4. Fluorescence Measurement: a. After incubation, place the microplate in a fluorescence reader or on a microscope stage. b. Set the excitation wavelength to ~490 nm and the emission wavelength to ~516 nm.[12] c. Record a baseline fluorescence reading (F₀). d. Add your test compound, depolarizing agent (e.g., high KCl buffer), or hyperpolarizing agent to the wells. e. Monitor the change in fluorescence intensity over time (F). An increase in fluorescence indicates depolarization, while a decrease indicates hyperpolarization.

5. Data Analysis: a. The change in fluorescence is typically expressed as a ratio (F/F₀) or as a percentage change from baseline (ΔF/F₀). b. For calibration to absolute membrane potential, it is necessary to use ionophores like valinomycin in buffers with varying potassium concentrations to clamp the membrane potential at known values, though this can be complicated by interactions between the ionophore and the dye.[5][8]

Limitations and Considerations

-

Temporal Resolution: As a "slow-response" dye, DiBAC4(3) is not suitable for measuring transient, millisecond-scale potential changes like neuronal action potentials.[7][8] Its response time is on the order of seconds.[6][11]

-

Semi-Quantitative: While excellent for detecting relative changes, converting fluorescence intensity to an absolute millivolt value requires careful calibration and can be complex.[8]

-

Phototoxicity and Bleaching: Like all fluorophores, DiBAC4(3) is susceptible to photobleaching and can be phototoxic with prolonged exposure to excitation light. Minimize light exposure and use appropriate controls.[15]

-

Compound Interactions: It is crucial to test for direct interactions between your test compounds and DiBAC4(3) that could cause fluorescence artifacts independent of membrane potential changes.[6]

Conclusion

DiBAC4(3) is a robust and sensitive tool for monitoring plasma membrane potential in non-excitable cells. Its straightforward mechanism, large signal change, and ease of use make it a staple in academic research and industrial drug discovery for investigating ion channel modulators, cellular signaling, and overall cell health. By understanding its properties and following meticulous experimental protocols, researchers can effectively leverage DiBAC4(3) to gain valuable insights into cellular bioelectricity.

References

- 1. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 2. drmichaellevin.org [drmichaellevin.org]

- 3. DiBAC4(3) - Biotium [biotium.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. Membrane Potential Indicators | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. selleckchem.com [selleckchem.com]

- 11. DiBAC4(3) | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Dibac in Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the bis-oxonol dye, Dibac, with a primary focus on its application in bacterial studies. This compound, and specifically its most commonly used variant, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (this compound₄(3)), serves as a powerful tool for investigating bacterial cytoplasmic membrane potential. This document details the core principles of its action, presents quantitative data, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding of its utility in research and drug development.

Core Mechanism of Action

This compound is a lipophilic, anionic, slow-response fluorescent probe used to monitor changes in the transmembrane potential of bacterial cells.[1][2][3] Its mechanism of action is predicated on the electrochemical gradient across the bacterial cytoplasmic membrane.

In healthy, metabolically active bacteria, a proton motive force generates a transmembrane potential that is negative on the inside.[4] This negative intracellular environment electrostatically repels the negatively charged this compound molecules, preventing their entry into the cytoplasm.[5] Consequently, viable bacteria with a polarized membrane exhibit low levels of fluorescence.[5]

When the bacterial cytoplasmic membrane becomes depolarized—meaning the potential difference across the membrane decreases, and the interior becomes less negative—the electrostatic barrier is diminished.[2] This allows the lipophilic this compound dye to partition into the lipid bilayer and enter the cell.[6] Once inside the cytoplasm, this compound binds to intracellular proteins and membranes, which significantly enhances its fluorescence and can cause a red spectral shift.[1][2][3] The intensity of the fluorescence signal is directly proportional to the degree of membrane depolarization.[7]

It is crucial to note that this compound is primarily a reporter of membrane potential and is not considered a potent antimicrobial agent itself. Its value lies in its ability to indicate membrane disruption caused by other agents, such as antimicrobial peptides or other antibiotics that target the bacterial cell envelope.[8][9]

Differential Action on Gram-Positive and Gram-Negative Bacteria

The fundamental mechanism of this compound relies on its interaction with the cytoplasmic membrane, a structure common to both Gram-positive and Gram-negative bacteria. However, the complex cell envelope of Gram-negative bacteria, which includes an outer membrane, may influence the kinetics of dye uptake compared to the more exposed peptidoglycan layer of Gram-positive bacteria.[10][11] While the principle of action remains the same, optimization of dye concentration and incubation time may be necessary depending on the bacterial type.

Quantitative Data

The primary quantitative relationship for this compound is the correlation between its fluorescence intensity and the bacterial membrane potential. While specific Minimum Inhibitory Concentration (MIC) values for this compound as an antibiotic are not reported in the literature, its utility as a sensitive indicator of membrane depolarization is well-documented.

| Parameter | Value/Relationship | Source(s) |

| Fluorescence Change per Millivolt | Approximately 1% increase in fluorescence per 1 mV of depolarization. | [1][3] |

| Excitation Maximum (this compound₄(3)) | ~490-493 nm | [1][8][12] |

| Emission Maximum (this compound₄(3)) | ~516 nm | [8][12] |

| Typical Working Concentration | 0.5 µM to 10 µM, depending on the application and bacterial species. | [4][5][8] |

Experimental Protocols

The following are generalized protocols for utilizing this compound₄(3) to assess bacterial membrane potential. It is recommended to optimize concentrations and incubation times for specific bacterial strains and experimental conditions.

Preparation of this compound₄(3) Stock Solution

-

Reconstitution: Prepare a stock solution of this compound₄(3) at a concentration of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[13][14]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[13][14]

Measurement of Bacterial Membrane Potential using Flow Cytometry

This method allows for the high-throughput analysis of membrane potential in individual bacterial cells within a population.

-

Bacterial Culture Preparation: Grow the bacterial strain of interest to the desired growth phase (typically mid-logarithmic phase).

-

Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer, such as phosphate-buffered saline (PBS) or a buffer with a controlled potassium concentration for calibration experiments. Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.1-0.2).[5]

-

Dye Loading: Add the this compound₄(3) working solution to the bacterial suspension to a final concentration typically ranging from 0.5 µM to 5 µM.[4][15]

-

Incubation: Incubate the cell suspension with the dye for 5 to 30 minutes at room temperature or the optimal growth temperature of the bacteria, protected from light.[8][13]

-

Positive Control (Depolarization): To a separate aliquot of cells, add a depolarizing agent such as the proton ionophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or by incubation in a high-potassium buffer with an ionophore like valinomycin to serve as a positive control for maximum fluorescence.[3][5]

-

Flow Cytometry Analysis: Analyze the stained bacterial samples on a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm). Collect the fluorescence emission in the green channel (e.g., using a 525/50 nm bandpass filter).[8]

-

Data Analysis: Gate the bacterial population based on forward and side scatter properties. Analyze the fluorescence intensity of the stained samples relative to the unstained and positive controls. An increase in fluorescence intensity indicates membrane depolarization.

Measurement of Bacterial Membrane Potential using Fluorescence Microscopy

This method provides spatial information and allows for the observation of membrane potential changes in individual cells over time.

-

Bacterial Culture and Slide Preparation: Prepare a slide with immobilized bacteria. This can be achieved using techniques such as poly-L-lysine coated slides or agarose pads. For time-lapse microscopy, an agarose pad containing growth medium and the dye can be used.[5][16]

-

Dye Staining: Add the this compound₄(3) working solution (typically 1-10 µM) to the immobilized bacteria and incubate for an appropriate time (e.g., 15-30 minutes) in the dark.[5][8]

-

Imaging: Mount the slide on a fluorescence microscope equipped with a suitable filter set for this compound₄(3) (e.g., a FITC or GFP filter set).[17]

-

Image Acquisition: Acquire fluorescence and phase-contrast or DIC images. Use consistent exposure settings across all samples and controls.[17]

-

Controls: Include an unstained control to assess autofluorescence and a positive control treated with a depolarizing agent to observe the maximal fluorescence signal.

-

Image Analysis: Quantify the fluorescence intensity of individual cells or populations using image analysis software. An increase in fluorescence intensity corresponds to membrane depolarization.[16]

Visualizations

This compound Mechanism of Action

Caption: The mechanism of this compound action in bacteria.

Experimental Workflow for Assessing Membrane Depolarization

Caption: Workflow for using this compound to test antimicrobial-induced depolarization.

Signaling Pathways

There is no evidence in the reviewed literature to suggest that this compound directly interacts with or modulates specific bacterial signaling pathways. Its mechanism is a physical-chemical response to changes in the transmembrane potential. Therefore, a signaling pathway diagram for this compound's direct action is not applicable. This compound is a reporter of the downstream consequences of signaling pathways or events that lead to membrane depolarization.

Conclusion

This compound, particularly this compound₄(3), is an indispensable tool for the study of bacterial physiology and the mechanism of action of membrane-active antimicrobial agents. Its ability to sensitively report on the depolarization of the bacterial cytoplasmic membrane provides researchers and drug developers with a robust method for screening compounds that disrupt this essential bacterial function. By understanding its core mechanism and employing standardized protocols, this compound can yield reliable and quantitative data to advance our understanding of bacterial viability and the development of new antibacterial therapies.

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - RU [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. air.uniud.it [air.uniud.it]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. Rapid assessment of antibiotic effects on Escherichia coli by bis-(1,3-dibutylbarbituric acid) trimethine oxonol and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]

- 11. youtube.com [youtube.com]

- 12. DiBAC4(3) - Biotium [biotium.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drmichaellevin.org [drmichaellevin.org]

Understanding DiBAC4(3) Fluorescence Changes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-sensitive fluorescent dye, Bis-(1,3-Dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)). It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based assays to investigate plasma membrane potential. This guide covers the core principles of DiBAC4(3) fluorescence changes, detailed experimental protocols, and quantitative data analysis.

Core Principles of DiBAC4(3) Fluorescence

DiBAC4(3) is a slow-response, lipophilic, anionic dye used to measure changes in cellular membrane potential. Its fluorescence is highly sensitive to the transmembrane potential. In resting cells with a negative intracellular environment (hyperpolarized), the negatively charged DiBAC4(3) is largely excluded from the cell interior. Upon membrane depolarization, the intracellular environment becomes less negative, allowing the anionic dye to enter the cell.[1] Inside the cell, DiBAC4(3) binds to intracellular proteins and lipid membranes, leading to a significant enhancement of its fluorescence.[2][3] Conversely, membrane hyperpolarization leads to the expulsion of the dye from the cell and a decrease in fluorescence.[3][4]

The magnitude of the fluorescence change is directly proportional to the extent of membrane potential change, typically exhibiting a fluorescence change of approximately 1% per millivolt.[3] This characteristic allows for the semi-quantitative, and with proper calibration, quantitative measurement of membrane potential dynamics.

Quantitative Data on DiBAC4(3) Fluorescence Changes

The following tables summarize quantitative data on DiBAC4(3) fluorescence changes in response to various stimuli in different cell types. This data is compiled from various studies and is intended to provide a comparative reference.

Table 1: Calibration of DiBAC4(3) Fluorescence against Membrane Potential in HEK293 Cells

| Clamped Membrane Potential (mV) | Relative Fluorescence Intensity (F/Fk) |

| -80 | ~0.6 |

| -60 | ~0.7 |

| -40 | ~0.8 |

| -20 | ~0.9 |

| 0 | ~1.0 |

| +10 | ~1.05 |

Data adapted from voltage-clamp experiments in HEK293 cells expressing large-conductance Ca2+-activated K+ (BK) channels. F/Fk represents the fluorescence intensity (F) normalized to the fluorescence intensity in the presence of high extracellular K+ (Fk), which depolarizes the membrane to approximately 0 mV.

Table 2: DiBAC4(3) Fluorescence Changes in Response to Ion Channel Modulators

| Cell Type | Agent | Concentration | Effect on Membrane Potential | Observed Fluorescence Change |

| HEK293 cells expressing BK channels | Evans blue (BK channel opener) | 10 µM | Hyperpolarization | Decrease |

| HEK293 cells expressing BK channels | NS-1619 (BK channel opener) | 30 µM | Hyperpolarization | Decrease |

| Earthworm nerve structures | High Potassium (K+) solution | 40 mM | Depolarization | Increase |

| Jurkat T-cells | anti-Fas antibody | 50 ng/ml | Depolarization | Time-dependent increase |

| MCF-7 cells | Polytheonamide B (ion channel former) | Nanomolar | Depolarization | Increase |

Experimental Protocols

Accurate and reproducible results with DiBAC4(3) depend on carefully executed experimental protocols. Below are detailed methodologies for common applications.

General Preparation of DiBAC4(3) Solutions

-

Stock Solution: Prepare a 1-10 mM stock solution of DiBAC4(3) in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 100 nM to 10 µM) in a suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer.[5][6] The optimal concentration should be determined empirically for each cell type and experimental setup.

Protocol for Fluorescence Microscopy of Adherent Cells

-

Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

Dye Loading:

-

Remove the culture medium.

-

Wash the cells once with the physiological buffer.

-

Add the DiBAC4(3) working solution to the cells.

-

Incubate for 20-60 minutes at room temperature or 37°C in the dark.[5] The optimal incubation time may vary between cell types.

-

-

Image Acquisition:

-

Mount the dish or coverslip on the microscope stage.

-

Excite the dye using a standard FITC/GFP filter set (Excitation ~490 nm, Emission ~516 nm).[2]

-

Acquire a baseline fluorescence image before adding any stimulus.

-

Add the experimental compound (e.g., ion channel modulator, GPCR agonist) and acquire images at desired time intervals to monitor fluorescence changes.

-

-

Controls:

-

Positive Control: To confirm that the dye is responsive, depolarize the cells at the end of the experiment using a high concentration of extracellular potassium (e.g., 50 mM KCl). This should induce a maximal fluorescence increase.

-

Negative Control: Treat cells with the vehicle used to dissolve the experimental compound to control for any effects of the solvent on membrane potential.

-

Autofluorescence Control: Image unstained cells under the same acquisition settings to determine the level of background autofluorescence.

-

Protocol for Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a physiological buffer.

-

Dye Loading:

-

Add the DiBAC4(3) working solution to the cell suspension.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Sample Analysis:

-

Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation.

-

Collect the fluorescence emission in the green channel (typically around 525/50 nm).

-

Acquire a baseline fluorescence profile for the resting cells.

-

Add the stimulus and continue to acquire data to monitor changes in the fluorescence distribution of the cell population over time.

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the change in the mean or median fluorescence intensity of the gated population over time.

-

Visualizations

Signaling Pathway of DiBAC4(3) Fluorescence Change

Caption: Mechanism of DiBAC4(3) fluorescence change in response to membrane potential.

Experimental Workflow for Fluorescence Microscopy

References

- 1. researchgate.net [researchgate.net]

- 2. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measuring resting membrane potential using the fluorescent voltage reporters DiBAC4(3) and CC2-DMPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Bis-Oxonol Dyes in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Bis-Oxonol Dyes

Bis-oxonol dyes are a class of lipophilic, anionic fluorescent probes renowned for their sensitivity to changes in cell membrane potential. These "slow-response" dyes function by partitioning across the plasma membrane in a voltage-dependent manner. In a resting cell with a negative intracellular potential, the negatively charged dye is largely excluded. However, upon membrane depolarization (the cell interior becoming more positive), the anionic dye moves into the cell, driven by the electrical gradient. Inside the cell, the dye binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence quantum yield and a red spectral shift.[1] Consequently, an increase in fluorescence intensity directly correlates with membrane depolarization, while a decrease signifies hyperpolarization.

A key advantage of bis-oxonol dyes is their negative charge, which generally prevents their accumulation in mitochondria, a common issue with cationic membrane potential dyes. This characteristic makes them particularly well-suited for measuring plasma membrane potential.[1] The most widely used member of this family is DiBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol).

Below is a diagram illustrating the fundamental mechanism of action for bis-oxonol dyes.

Quantitative Data Presentation

The selection of a bis-oxonol dye is contingent on the specific experimental setup, including the available excitation sources and emission filters. The following table summarizes the key photophysical properties of commonly used bis-oxonol dyes.

| Dye Name | Abbreviation | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Lifetime | Sensitivity |

| Bis-(1,3-dibutylbarbituric acid)trimethine oxonol | This compound₄(3) | 490 - 493 | 505 - 517 | Not widely reported | < 100 ps in solution[2] | ~1% / mV[1] |

| Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol | DiSBAC₂(3) | 530 - 535 | 560 | 170,000[1] | Not widely reported | Not widely reported |

| Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | This compound₄(5) | 590 | 616 | Not widely reported | Not widely reported | Not widely reported |

| Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol | Oxonol VI | 614 | 646 | Not widely reported | Biphasic in membranes[3] | Not widely reported |

| Bis(3-phenyl-5-oxoisoxazol-4-yl)pentamethineoxonol | Oxonol V | ~640 | Not specified | Not widely reported | Biphasic in membranes[3] | Not widely reported |

Signaling Pathway Analysis: Store-Operated Calcium Entry (SOCE)

A significant application of bis-oxonol dyes is in the study of signaling pathways that involve changes in membrane potential. One such pathway is Store-Operated Calcium Entry (SOCE), a crucial mechanism for regulating intracellular calcium levels. The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then translocates to the plasma membrane to activate Orai1 channels, leading to an influx of calcium. This influx of positive charge causes membrane depolarization, which can be readily detected by bis-oxonol dyes.

The following diagram illustrates the SOCE pathway and the point at which bis-oxonol dyes can be used as a readout.

Application in High-Throughput Screening (HTS) for Drug Discovery

The robust signal and straightforward "add-and-read" nature of bis-oxonol dye assays make them highly suitable for high-throughput screening (HTS) of compound libraries for modulators of ion channels. Ion channels are a major class of drug targets, and assays that measure changes in membrane potential are a direct readout of their function.

The workflow for an HTS campaign using a bis-oxonol dye like this compound₄(3) typically involves dispensing cells into microplates, loading them with the dye, adding test compounds, stimulating the ion channel of interest, and then reading the fluorescence on a plate reader.

The diagram below outlines a typical HTS workflow for identifying ion channel modulators.

Experimental Protocols

General Protocol for this compound₄(3) Staining for Fluorescence Microscopy

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Reagent Preparation:

-

Prepare a stock solution of this compound₄(3) at 1-2 mM in DMSO. Store at -20°C, protected from light.

-

Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 0.1-1.0 µM. The optimal concentration should be determined empirically.

-

-

Cell Preparation:

-

Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Wash the cells once with the working buffer.

-

-

Dye Loading:

-

Remove the wash buffer and add the this compound₄(3) working solution to the cells.

-

Incubate for 20-60 minutes at room temperature or 37°C, protected from light. Incubation time may need optimization. Do not wash the cells after dye loading.[4]

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for this compound₄(3) (e.g., excitation ~490 nm, emission ~516 nm).

-

Acquire baseline fluorescence before adding any stimulus.

-

Add the stimulus (e.g., high potassium solution to depolarize, or a test compound) and acquire images over time to monitor changes in fluorescence.

-

Protocol for this compound₄(3) Staining for Flow Cytometry

This protocol is designed for analyzing membrane potential changes in a cell suspension.

-

Cell Preparation:

-

Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with HEPES) at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Add this compound₄(3) from a stock solution to the cell suspension to a final concentration of 0.1-1.0 µM.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Sample Analysis:

-

Analyze the samples on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 525/50 nm bandpass).

-

Acquire baseline fluorescence for a control sample.

-

For test samples, add the stimulus and incubate for the desired time before analysis. Alternatively, acquire baseline data and then add the stimulus while the sample is on the cytometer to record a kinetic response.

-

Increased fluorescence intensity indicates cell depolarization.

-

Protocol for DiSBAC₂(3) in Membrane Potential Assays

This protocol is adapted for DiSBAC₂(3), which has longer excitation and emission wavelengths.

-

Reagent Preparation:

-

Prepare a stock solution of DiSBAC₂(3) in DMSO.

-

Prepare a 2X working solution of 20-40 µM in a suitable buffer (e.g., HBSS with 20 mM HEPES, pH 7). For adherent cells, the addition of a non-ionic surfactant like Pluronic® F-127 (0.04% to 0.08%) can aid in dye loading.

-

-

Cell Preparation:

-

Adherent cells: Plate cells in microplates the day before the experiment.

-

Suspension cells: Prepare a cell suspension in the assay buffer.

-

-

Dye Loading:

-

For adherent cells, add an equal volume of the 2X DiSBAC₂(3) working solution to the cell culture medium in the plate.

-

For suspension cells, mix the cell suspension with an equal volume of the 2X working solution.

-

Incubate for 30-60 minutes at 37°C or room temperature, protected from light. Do not wash the cells after loading.

-

-

Fluorescence Measurement:

-

Measure fluorescence using a plate reader or microscope with appropriate filters for DiSBAC₂(3) (e.g., excitation ~540 nm, emission ~590 nm).[5]

-

Add test compounds or stimulus and monitor the fluorescence response.

-

Concluding Remarks

Bis-oxonol dyes are versatile and powerful tools for researchers in various fields. Their ability to reliably report changes in plasma membrane potential makes them indispensable for studying ion channel function, elucidating complex signaling pathways, and for high-throughput drug discovery. By understanding the core principles of their mechanism, their specific photophysical properties, and by following optimized experimental protocols, researchers can effectively leverage these dyes to gain critical insights into cellular physiology and pharmacology.

References

- 1. interchim.fr [interchim.fr]

- 2. Characterization of the steady-state and dynamic fluorescence properties of the potential-sensitive dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (Dibac4(3)) in model systems and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The behavior of the fluorescence lifetime and polarization of oxonol potential-sensitive extrinsic probes in solution and in beef heart submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxonol Dyes: History, Development, and Applications

This technical guide provides a comprehensive overview of oxonol dyes, intended for researchers, scientists, and drug development professionals. It delves into their history, chemical synthesis, photophysical properties, and applications, with a focus on their use as voltage-sensitive probes for measuring cellular membrane potential.

Introduction to Oxonol Dyes

What are Oxonol Dyes?

Oxonol dyes are a class of anionic polymethine dyes. Their core structure consists of two acidic heterocyclic nuclei, typically derived from barbituric acid or thiobarbituric acid, connected by a conjugated polymethine chain. The negative charge is delocalized across this chromophore system. This molecular design imparts them with environmentally sensitive fluorescent properties, making them valuable tools in biological research.

History and Development as Voltage-Sensitive Probes

The exploration of organic molecules as probes for cellular membrane potential began with scientists screening various dyes from chemical catalogs. Early work by researchers like L.B. Cohen and B. Chance laid the groundwork for using optical methods to detect neuronal activity.

The development of voltage-sensitive dyes (VSDs) took a significant step forward with the work of Leslie Loew, who, instead of random screening, used quantum mechanical calculations to predict which molecular structures would exhibit a strong response to changes in the electric field of a cell membrane. This rational design approach led to the synthesis of more sensitive and reliable probes.

Oxonol dyes emerged as a key class of "slow-response" potentiometric probes. Unlike "fast-response" dyes that sense voltage changes through an electrochromic mechanism (a shift in their electronic structure), oxonol dyes function by physically moving across the cell membrane in response to changes in the transmembrane potential. This redistribution mechanism results in a larger fluorescence signal change, albeit on a slower timescale (milliseconds to seconds), making them well-suited for measuring average membrane potential changes in non-excitable cells and for high-throughput screening applications.

Chemical Structure and Synthesis

General Structure

The generalized structure of an oxonol dye is characterized by two electron-accepting heterocyclic groups (A) linked by a polymethine chain (=CH-CH=)n. The length of this chain influences the dye's absorption and emission wavelengths. For barbituric acid-derived oxonols, the heterocyclic nucleus is a pyrimidinetrione.

Synthesis of Oxonol Dyes

The synthesis of oxonol dyes typically involves the condensation of an active methylene compound (the heterocyclic nucleus) with a polymethine bridge source. A common method for creating a trimethine oxonol dye, for example, involves the reaction of two equivalents of a barbituric acid derivative with one equivalent of a malonaldehyde derivative, such as malonaldehyde bis(phenylimine) monohydrochloride, in the presence of a base like pyridine.

Photophysical Properties

Mechanism of Voltage Sensing

The voltage-sensing mechanism of oxonol dyes is based on their lipophilic and anionic nature. At a normal, negative resting membrane potential, the negatively charged dye is repelled from the inner leaflet of the plasma membrane and remains at a low concentration within the cell.

When the cell depolarizes (the intracellular potential becomes less negative), the reduced electrostatic barrier allows the lipophilic oxonol dye to enter the cell and bind to intracellular membranes and proteins. This intracellular accumulation leads to a significant increase in fluorescence intensity. Conversely, hyperpolarization (the intracellular potential becomes more negative) leads to the expulsion of the dye from the cell and a decrease in fluorescence.

Mechanism of voltage sensing by oxonol dyes.

Quantitative Data

The following table summarizes the key photophysical properties of several commonly used oxonol dyes.

| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Voltage Sensitivity (% ΔF/mV) |

| Bis-(1,3-dibutylbarbituric acid)trimethine oxonol | DiBAC₄(3) | 493 | 516 | 146,000 | Not widely reported | ~1 |

| Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol | DiSBAC₂(3) | 535 | 560 | 170,000 | Not widely reported | Not widely reported |

| Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | This compound₄(5) | 590 | 616 | Not widely reported | Not widely reported | Not widely reported |

Applications in Research and Drug Development

Measurement of Membrane Potential

Oxonol dyes are widely used to measure changes in the average membrane potential of populations of non-excitable cells in response to various stimuli. This is particularly useful in studies of ion channel function, transporter activity, and cellular signaling pathways that involve changes in ion flux.

High-Throughput Screening

The large fluorescence signal change and the ability to use them in a "no-wash" format make oxonol dyes well-suited for high-throughput screening (HTS) of compounds that modulate the activity of ion channels and other membrane proteins. This is a critical application in drug discovery for identifying potential therapeutic agents.

Experimental Protocols

Protocol 1: Measurement of Membrane Potential Changes in Neuronal Cells using this compound₄(3)

This protocol provides a method for measuring membrane potential changes in cultured neuronal cells using the oxonol dye this compound₄(3).

Materials:

-

This compound₄(3) stock solution (1 mM in DMSO)

-

Cultured neuronal cells (e.g., SH-SY5Y, primary neurons)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Pluronic F-127 (optional, for aiding dye loading)

-

Depolarizing agent (e.g., high concentration KCl solution)

-

Hyperpolarizing agent (e.g., potassium channel opener)

-

Fluorescence plate reader or fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~520 nm)

Procedure:

-

Cell Preparation:

-

Plate neuronal cells in a black-walled, clear-bottomed 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer by diluting the this compound₄(3) stock solution in HBSS to a final concentration of 1-10 µM. If using Pluronic F-127, pre-mix it with the dye solution.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the this compound₄(3) loading buffer to each well and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Do not wash the cells after dye loading.

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

-

Add the test compound, depolarizing agent (positive control), or hyperpolarizing agent (negative control) to the wells.

-

Continuously measure the fluorescence intensity over time to monitor the change in membrane potential. An increase in fluorescence indicates depolarization.

-

Troubleshooting:

-

Low signal: Increase the dye concentration or incubation time. Ensure the correct filter set is being used.

-

High background: Ensure the use of a black-walled plate. Check for autofluorescence from the medium or compounds.

-

No response to controls: Verify the health of the cells. Confirm the activity of the control agents.

Experimental workflow for membrane potential measurement.

Protocol 2: FRET-Based Membrane Potential Assay using DiSBAC₂(3) and CC2-DMPE

This protocol describes a ratiometric, FRET-based assay for membrane potential using a coumarin-linked phospholipid (CC2-DMPE) as the FRET donor and DiSBAC₂(3) as the mobile FRET acceptor.

Principle:

CC2-DMPE is localized to the outer leaflet of the plasma membrane. In a polarized cell (negative inside), the anionic DiSBAC₂(3) is drawn to the outer leaflet, bringing it in close proximity to CC2-DMPE and resulting in efficient FRET (excitation of the donor leads to emission from the acceptor). Upon depolarization, DiSBAC₂(3) translocates to the inner leaflet, increasing the distance between the FRET pair and causing a decrease in FRET efficiency. This results in an increase in donor emission and a decrease in acceptor emission.

Materials:

-

DiSBAC₂(3) stock solution

-

CC2-DMPE stock solution

-

Cultured cells

-

Appropriate buffer (e.g., HBSS)

-

Fluorescence plate reader capable of ratiometric measurements (Donor Ex/Em ~405/460 nm; Acceptor Ex/Em ~530/560 nm)

Procedure:

-

Cell Preparation:

-

Plate cells as in Protocol 1.

-

-

Dye Loading:

-

Load cells first with CC2-DMPE (typically 1-10 µM) for 30-60 minutes.

-

Wash the cells to remove excess CC2-DMPE.

-

Add the DiSBAC₂(3) solution (typically 1-10 µM) and incubate for another 30 minutes.

-

-

Fluorescence Measurement:

-

Excite the donor (CC2-DMPE) at ~405 nm and measure the emission of both the donor (~460 nm) and the acceptor (~560 nm).

-

Calculate the ratio of acceptor to donor emission.

-

Add test compounds and monitor the change in the emission ratio over time. A decrease in the ratio indicates depolarization.

-

Conclusion

Oxonol dyes are powerful and versatile tools for the study of cellular membrane potential. Their large fluorescence response and suitability for high-throughput applications have made them indispensable in academic research and drug discovery. A thorough understanding of their mechanism of action, photophysical properties, and the nuances of their application is crucial for obtaining reliable and meaningful data. This guide provides a solid foundation for researchers to effectively utilize these important fluorescent probes.

A Technical Guide to Bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC4(3)): Structure, Properties, and Dual-Functionality in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(1,3-dibutylbarbituric acid) trimethine oxonol, commonly known as DiBAC4(3), is a lipophilic, anionic oxonol dye extensively utilized as a slow-response potentiometric probe to monitor changes in cellular membrane potential. Its fluorescence intensity is directly proportional to the level of membrane depolarization, making it a valuable tool in high-throughput screening and fluorescence microscopy. Recent studies have also unveiled its role as a potent and selective activator of large-conductance Ca2+-activated potassium (BK) channels, particularly in the presence of β1 and β4 subunits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of DiBAC4(3), with a focus on its dual functionality as both a membrane potential reporter and an ion channel modulator.

Chemical Structure and Physicochemical Properties

DiBAC4(3) is a symmetrical cyanine dye characterized by two dibutylbarbituric acid moieties linked by a trimethine bridge. This structure confers the molecule's lipophilic and anionic properties, which are fundamental to its function as a membrane potential sensor.

Caption: Chemical structure of bis-(1,3-dibutylbarbituric acid) trimethine oxonol.

A summary of the key quantitative data for DiBAC4(3) is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₄₀N₄O₆ | [1][2] |

| Molecular Weight | 516.63 g/mol | [1][2] |

| CAS Number | 70363-83-6 | [1][2] |

| Appearance | Orange to dark red powder or solid | [1] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Excitation Maximum (λex) | ~490 nm | [4] |

| Emission Maximum (λem) | ~516 nm | [5] |

| Extinction Coefficient (ε) | ≥90,000 cm⁻¹M⁻¹ at 490-496 nm in methanol | [3] |

Experimental Protocols

Measurement of Membrane Potential

The following protocols are generalized from multiple sources and may require optimization for specific cell types and experimental conditions.

2.1.1. Reagent Preparation

-

Stock Solution: Prepare a 1-10 mM stock solution of DiBAC4(3) in high-quality anhydrous DMSO.[4] Store aliquots at -20°C, protected from light.[4]

-

Working Solution: Dilute the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 100 nM to 10 µM.[4] The optimal concentration should be determined empirically.

2.1.2. Cell Staining and Imaging

-

Plate cells in a suitable imaging dish or multi-well plate.

-

Replace the culture medium with the DiBAC4(3) working solution.

-

Incubate the cells for 20-60 minutes at room temperature or 37°C, protected from light.[4]

-

Image the cells using a fluorescence microscope equipped with filters appropriate for the excitation and emission maxima of DiBAC4(3) (e.g., a FITC/GFP filter set).[6]

-

Acquire images at desired time points to monitor changes in fluorescence intensity, which correlate with changes in membrane potential.

Mechanism of Action and Signaling Pathway Modulation

DiBAC4(3) functions as a membrane potential indicator due to its anionic nature. In resting cells with a negative intracellular potential, the dye is largely excluded from the cytoplasm. Upon membrane depolarization, the intracellular environment becomes less negative, allowing the lipophilic dye to enter the cell and bind to intracellular membranes and proteins. This binding event leads to a significant enhancement of its fluorescence.[5]

Beyond its role as a passive voltage sensor, DiBAC4(3) has been identified as a potent activator of large-conductance Ca2+-activated K+ (BK) channels.[1] This effect is particularly pronounced when the BK channel's α subunit is co-expressed with the β1 or β4 auxiliary subunits.[1] The activation of BK channels leads to K+ efflux and membrane hyperpolarization, a feedback mechanism that can influence various cellular processes.

Caption: Dual mechanism of DiBAC4(3) action.

Conclusion

Bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC4(3)) is a versatile molecular probe for cellular physiology research. While it is widely and effectively used to monitor changes in membrane potential, researchers should be cognizant of its potential to directly modulate BK channel activity. This dual functionality can be a powerful tool for investigating the interplay between membrane potential and ion channel function, but it also necessitates careful experimental design and data interpretation to distinguish between its roles as a reporter and an effector. The information provided in this guide serves as a foundational resource for the effective application of DiBAC4(3) in diverse research and drug development contexts.

References

- 1. Voltage-sensitive oxonol dyes are novel large-conductance Ca2+-activated K+ channel activators selective for beta1 and beta4 but not for beta2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. iright.com [iright.com]

- 6. drmichaellevin.org [drmichaellevin.org]

Methodological & Application

Application Notes and Protocols for Dibac Staining in E. coli

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for staining Escherichia coli (E. coli) with the fluorescent membrane potential indicator, Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC₄(3)). This method is a powerful tool for assessing bacterial viability, membrane potential dynamics, and the effects of antimicrobial compounds.

Introduction

This compound₄(3) is a lipophilic, anionic oxonol dye that exhibits fluorescence enhancement upon binding to intracellular proteins and lipid membranes. In healthy, polarized bacterial cells, the negatively charged interior repels the anionic dye, resulting in low fluorescence. However, when the cell membrane becomes depolarized, the dye can enter the cell, bind to hydrophobic intracellular components, and exhibit a significant increase in fluorescence. This change in fluorescence intensity is proportional to the degree of membrane depolarization, making this compound₄(3) a sensitive indicator of changes in bacterial membrane potential.

This characteristic makes it invaluable for studying the mechanisms of action of antimicrobial agents that target the bacterial cell membrane, as well as for high-throughput screening of potential drug candidates. The assay can be performed using various analytical instruments, including flow cytometers and fluorescence microscopes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound staining of E. coli, compiled from various studies. These values should be used as a starting point and may require optimization for specific experimental conditions and E. coli strains.

| Parameter | Recommended Range | Notes |

| This compound₄(3) Concentration | 0.5 µM - 5 µM | Higher concentrations can lead to artifacts. Optimization is recommended. |

| Incubation Time | 5 - 30 minutes | Shorter times may be sufficient for rapid depolarization events. |

| Incubation Temperature | Room Temperature or 37°C | Should match the optimal growth temperature for the E. coli strain being tested. |

| Excitation Wavelength (λex) | ~490 nm | |

| Emission Wavelength (λem) | ~516 nm | |

| E. coli Cell Density | 10⁵ - 10⁷ cells/mL | Optimization is crucial to avoid signal saturation or insufficient signal. |

Experimental Protocols

Materials

-

E. coli culture

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

This compound₄(3) stock solution (e.g., 1 mM in DMSO)

-

Test compounds (e.g., antimicrobial agents)

-

Control compounds (e.g., DMSO as a vehicle control, a known depolarizing agent like CCCP as a positive control)

-

Microcentrifuge tubes or 96-well plates

-

Flow cytometer or fluorescence microscope

Protocol for Flow Cytometry

-

Culture Preparation: Grow E. coli to the desired growth phase (typically mid-logarithmic phase).

-

Cell Harvesting and Washing:

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Discard the supernatant and resuspend the cell pellet in PBS or a suitable buffer.

-

Wash the cells twice by repeating the centrifugation and resuspension steps.

-

-

Cell Density Adjustment: Resuspend the final cell pellet in the buffer and adjust the cell density to approximately 10⁶ cells/mL.

-

Staining:

-

Add this compound₄(3) to the cell suspension to a final concentration of 1-2 µM.

-

Incubate the samples in the dark at the desired temperature (e.g., 37°C) for 5-15 minutes.

-

-

Treatment (Optional): If assessing the effect of a compound, add the test compound to the stained cell suspension. Include appropriate controls.

-

Analysis: Analyze the samples on a flow cytometer using an excitation wavelength of 488 nm and collecting the emission in the green channel (typically around 525/50 nm). An increase in fluorescence intensity indicates membrane depolarization.

Protocol for Fluorescence Microscopy

-

Culture and Staining: Prepare and stain the cells as described in steps 1-4 of the flow cytometry protocol.

-

Slide Preparation:

-

Place a drop of the stained cell suspension onto a clean microscope slide.

-

Cover with a coverslip. To immobilize the bacteria, an agarose-coated slide can be used.

-

-

Imaging:

-

Observe the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC or GFP filter set).

-

Healthy, polarized cells will show dim fluorescence, while depolarized cells will exhibit bright green fluorescence.

-

-

Treatment (Optional): For time-lapse imaging, cells can be imaged before and after the addition of a test compound directly on the microscope stage.

Diagrams

Caption: Mechanism of this compound₄(3) staining in E. coli.

Caption: Experimental workflow for this compound staining of E. coli.

Application Notes and Protocols for Measuring Membrane Potential using Dibac in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the membrane potential-sensitive dye, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)), in flow cytometry to assess changes in plasma membrane potential. This technique is a powerful tool for investigating cellular physiology, ion channel function, and the effects of pharmacological agents.

Principle of this compound₄(3) Action

This compound₄(3) is a slow-response, lipophilic, anionic dye. Its mechanism of action is based on its ability to redistribute across the plasma membrane in response to changes in the membrane potential. In a polarized cell with a negative intracellular environment, the negatively charged this compound₄(3) is largely excluded. However, upon depolarization, the intracellular environment becomes less negative, allowing the dye to enter the cell. Once inside, this compound₄(3) binds to intracellular lipid-rich components and proteins, leading to a significant enhancement of its fluorescence.[1][2][3][4][5] This relationship is straightforward: an increase in fluorescence intensity corresponds to membrane depolarization, while a decrease in fluorescence indicates hyperpolarization.[2][4][5]

A key advantage of this compound₄(3) is its negative charge, which prevents its accumulation in the mitochondria of healthy cells, making it a superior probe for specifically measuring plasma membrane potential compared to some cationic dyes.[2][4]

Applications in Research and Drug Development

The measurement of membrane potential using this compound₄(3) has numerous applications, including:

-

Pharmacological Screening: Assessing the effects of ion channel modulators, such as openers and blockers.[6][7]

-

Toxicology and Drug Safety: Evaluating the impact of compounds on cellular membrane integrity and function.

-

Cell Viability and Apoptosis: Detecting early changes in membrane potential that are characteristic of apoptotic processes.[8]

-

Bacteriology: Rapidly assessing the susceptibility of bacteria to antibiotics that target the cell membrane.[9]

-

Signal Transduction: Investigating signaling pathways that involve changes in cellular ion flux and membrane potential.

Experimental Protocols

Reagent Preparation and Storage

Proper preparation and storage of this compound₄(3) are crucial for obtaining reliable and reproducible results.

| Parameter | Recommendation |

| Stock Solution | Prepare a 1-5 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). A common concentration is 1.9 mM (1 mg/mL).[1][10][11] |

| Storage | Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles. Some sources suggest room temperature storage for up to three months is also acceptable.[10] |

| Handling | This compound₄(3) is a fluorescent dye and should be protected from light whenever possible to prevent photobleaching. |

Staining Protocol for Mammalian Cells

This protocol provides a general guideline for staining suspended mammalian cells. Optimization may be required for specific cell types and experimental conditions.

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA or Hank's Balanced Salt Solution).

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

-

Staining:

-

Prepare a working solution of this compound₄(3) in the same buffer used for cell suspension. The final concentration typically ranges from 100 nM to 1 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental setup.

-

Add the this compound₄(3) working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.[1][12]

-

-

Flow Cytometry Acquisition:

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect the fluorescence emission using a filter appropriate for FITC (e.g., 515-530 nm).[10]

-

It is important to acquire data with the dye still present in the sample, as the equilibrium between intracellular and extracellular dye is dependent on the membrane potential.[1]

-

Controls for Membrane Potential Assays

Appropriate controls are essential for the correct interpretation of this compound₄(3) data.

| Control | Purpose | Typical Reagents and Protocol |

| Unstained Control | To determine the level of cellular autofluorescence. | A sample of cells without any dye added. |

| Positive Control (Depolarization) | To confirm that the dye can respond to a depolarizing stimulus. | Treat cells with a high concentration of extracellular potassium (e.g., 50-150 mM KCl) in the presence of a potassium ionophore like valinomycin (e.g., 1 µM).[2][12] Alternatively, ouabain can be used to inhibit the Na+/K+-ATPase.[13] |

| Negative Control (Baseline) | To establish the baseline fluorescence of polarized cells. | Untreated cells stained with this compound₄(3). |

Data Analysis and Interpretation

-

Gating Strategy:

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to identify the cell population of interest and exclude debris.

-

To exclude cell doublets or aggregates, use a pulse geometry gate, such as FSC-Height vs. FSC-Area. Single cells will form a diagonal population.

-

-

Data Visualization:

-

Visualize the this compound₄(3) fluorescence on a histogram.

-

A shift to the right in the histogram indicates an increase in fluorescence and, therefore, membrane depolarization.

-

Conversely, a shift to the left indicates a decrease in fluorescence and membrane hyperpolarization.

-

-

Quantitative Analysis:

-

The Mean Fluorescence Intensity (MFI) of the cell population can be used to quantify the degree of membrane potential change.

-

Present data as the MFI of treated samples relative to the MFI of the negative control.

-

Visualization of Workflows and Pathways

Experimental Workflow for this compound₄(3) Staining

Caption: A generalized workflow for staining cells with this compound₄(3) and subsequent analysis by flow cytometry.

Signaling Pathway Leading to Membrane Depolarization

Caption: A simplified signaling pathway illustrating how an external stimulus can lead to membrane depolarization and a corresponding increase in this compound₄(3) fluorescence.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Dye concentration is too high. | Perform a titration to determine the optimal dye concentration. |

| Inadequate washing (if a wash step is used). | Ensure thorough washing, although for this compound₄(3), analysis is typically done without washing. | |

| No or weak signal | Dye concentration is too low. | Increase the dye concentration. |

| Insufficient incubation time. | Increase the incubation time. | |

| Cells are not viable. | Check cell viability using a viability dye like Propidium Iodide. | |

| High variability between samples | Inconsistent cell numbers. | Ensure accurate cell counting and consistent cell density in all samples. |

| Inconsistent incubation times. | Precisely time the incubation for all samples. | |

| Dye precipitation. | Ensure the this compound₄(3) stock solution is fully dissolved in DMSO before further dilution. |

References

- 1. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Membrane Potential Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Usefulness and limitation of DiBAC4(3), a voltage-sensitive fluorescent dye, for the measurement of membrane potentials regulated by recombinant large conductance Ca2+-activated K+ channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. drmichaellevin.org [drmichaellevin.org]

- 11. biocompare.com [biocompare.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for DiBAC4(3) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the fluorescent voltage-sensitive dye, DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), for monitoring membrane potential changes in various biological systems using fluorescence microscopy.

Introduction to DiBAC4(3)

DiBAC4(3) is a slow-response, lipophilic, anionic oxonol dye used to measure relative changes in cell membrane potential.[1] Its fluorescence significantly increases upon binding to intracellular proteins and membranes.[2][3] In resting cells with a negative membrane potential, the dye is largely excluded. However, when the cell membrane depolarizes (becomes more positive), the anionic dye enters the cell, binds to intracellular components, and exhibits enhanced fluorescence.[2][4][5] Conversely, hyperpolarization (a more negative membrane potential) leads to dye exclusion and a decrease in fluorescence.[2] This characteristic makes DiBAC4(3) a valuable tool for studying ion channel activity, drug screening, and cellular excitability.[6]

Key Features:

-

Mechanism: Enters depolarized cells, leading to increased fluorescence.[2]

-

Response Type: Slow-response probe, suitable for detecting changes in average membrane potential.[7][8]

-

Spectral Properties: Excitation maximum around 490 nm and emission maximum around 516 nm, making it compatible with standard FITC/GFP filter sets.[9][10]

-

Applications: Widely used in fluorescence microscopy and flow cytometry to assess membrane potential in various cell types, including mammalian and bacterial cells.[10] It is also applied in high-throughput drug screening.[4][5]

Quantitative Data Summary

The optimal concentration and incubation time for DiBAC4(3) can vary depending on the cell type and experimental conditions. The following tables summarize recommended concentrations and stock solution preparations from various sources.

Table 1: Recommended Working Concentrations of DiBAC4(3)

| Application/Specimen Type | Recommended Concentration | Source |

| Cell Culture (general) | 10 - 40 µM | [11] |

| Cell Culture (HEK293 cells) | 100 nM | [11][12] |

| Cell Culture (PC-3 cells) | 5 µM | [13] |

| Cell Culture | 47.5 µM (1:4000 dilution) | [14] |

| Whole Organisms (Xenopus embryos) | 1:1000 dilution of 1.9 mM stock (~1.9 µM) | [15] |

| Whole Organisms (embryos, tadpoles) | 0.95 µM (1:2000 dilution) | [14] |

| Whole Organisms (Planarians) | ~0.1 ng/µL | [9] |

| Bacterial Cells | 0.97 µM | [1] |

Table 2: Stock Solution Preparation and Storage

| Parameter | Recommendation | Source |

| Solvent | DMSO or Ethanol | [2][11] |

| Stock Concentration | 1 mg/mL (1.9 mM) | [14][15] |

| 1 - 10 mM | [6] | |

| 10 - 40 mM | [11] | |

| Storage (Powder) | 4°C or -20°C (dessicated, protected from light) | [2][15] |

| Storage (Stock Solution) | Room temperature (up to 3 months) | [15] |

| -20°C or -80°C (in the dark, aliquoted) | [11][14] |

Experimental Protocols

The following are generalized and specific protocols for using DiBAC4(3) in fluorescence microscopy. It is crucial to optimize these protocols for your specific cell type and experimental setup.

General Staining Protocol for Adherent Cells

-

Cell Plating: Plate cells on glass-bottom dishes or appropriate imaging chambers and culture until the desired confluency is reached.

-

Reagent Preparation:

-

Prepare a stock solution of DiBAC4(3) in DMSO (e.g., 1-10 mM).[6]

-

On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 100 nM to 5 µM) in a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES or your regular cell culture medium.[11]

-

-

Dye Loading:

-

Imaging:

-

Image Correction (Recommended):

-

Darkfield Correction: Acquire an image with the shutter closed using the same exposure time as your samples. Subtract this image from your experimental images to correct for camera noise.[15]

-

Flatfield Correction: Acquire an image of the DiBAC4(3) solution alone, out of focus. After darkfield correction, divide your experimental images by this flatfield image to correct for uneven illumination.[15]

-

Protocol for Suspension Cells

-

Cell Preparation: Centrifuge cells and resuspend them in the desired buffer.

-

Dye Loading: Add the DiBAC4(3) working solution to the cell suspension and incubate as described for adherent cells (20-60 minutes, protected from light).

-

Imaging: Transfer the cell suspension to a suitable imaging chamber for microscopy.

Protocol for Whole Organisms (e.g., Planarians)

-

Immobilization: Immobilize the organism using an appropriate method.

-

Staining Solution Preparation: Dilute the DiBAC4(3) stock solution to the final working concentration (e.g., ~0.1 ng/µL) in the organism's maintenance medium (e.g., planarian water).[9]

-

Incubation: Place the immobilized organism in the DiBAC4(3) staining solution and incubate for at least 30 minutes in the dark at room temperature.[9] Keep the organism in the staining solution during imaging.

-

Mounting and Imaging: Mount the specimen on a slide and image using a fluorescence microscope with the appropriate filter set.[9] Minimize light exposure to prevent photobleaching.[9]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the principle of how DiBAC4(3) responds to changes in membrane potential, which is often modulated by ion channel activity as part of a larger signaling cascade.

Caption: Mechanism of DiBAC4(3) in response to membrane potential changes.

Experimental Workflow

This diagram outlines the general workflow for a fluorescence microscopy experiment using DiBAC4(3).

Caption: General experimental workflow for DiBAC4(3) fluorescence microscopy.

Troubleshooting and Considerations

-

Low Signal-to-Noise Ratio: Consider increasing the dye concentration or incubation time. Ensure proper image correction (darkfield and flatfield) is performed.[14][15]

-

"Sparkles" in the Image: These are likely undissolved dye particles. Centrifuge the final DiBAC4(3) working solution before applying it to the cells.[14]

-

Photobleaching: Minimize the exposure of the sample to excitation light. It may be beneficial to wait 20-30 seconds between exposures to allow for recovery.[9]

-

Toxicity: High concentrations of DiBAC4(3) can be toxic to cells. It is recommended to perform a concentration titration to find the optimal balance between signal intensity and cell viability.[6]

-

Controls:

-

Calibration: For semi-quantitative measurements of absolute membrane potential, a calibration curve can be generated using ionophores like valinomycin in combination with varying extracellular potassium concentrations, although interactions between oxonol dyes and valinomycin can be complex.[2][12]

By following these guidelines and protocols, researchers can effectively utilize DiBAC4(3) to gain valuable insights into the electrophysiological state of cells and tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. Characterization of the steady-state and dynamic fluorescence properties of the potential-sensitive dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (Dibac4(3)) in model systems and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DiBAC4(3) - Biotium [biotium.com]

- 5. thomassci.com [thomassci.com]

- 6. DiBAC4(3) | TargetMol [targetmol.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]

- 9. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drmichaellevin.org [drmichaellevin.org]

Application Note: Bacterial Viability Assessment Using DiBAC₄(3) and Propidium Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate determination of bacterial viability is crucial in various fields, including antimicrobial drug discovery, environmental microbiology, and food safety. A robust method for assessing bacterial viability involves the dual staining of cells with the membrane potential-sensitive dye, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)), and the membrane-impermeable DNA intercalating agent, propidium iodide (PI). This combination allows for the differentiation of live, depolarized, and dead bacterial cells, providing a more nuanced view of the bacterial population's health than single-dye assays.

Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It is unable to cross the membrane of live cells, making it a reliable marker for cells with compromised membrane integrity, which are considered dead.[1][2][3][4] Upon binding to DNA, its fluorescence emission increases significantly.

This compound₄(3): this compound₄(3) is an anionic, lipophilic dye that exhibits enhanced fluorescence in a depolarized membrane environment. In healthy, polarized bacteria, the dye is excluded, and fluorescence is minimal. However, when the membrane potential collapses—an early indicator of cell stress or damage—the dye enters the cell and binds to intracellular proteins, resulting in a significant increase in fluorescence.

This dual-staining approach, compatible with both flow cytometry and fluorescence microscopy, enables a multi-parametric analysis of bacterial populations, categorizing them into three distinct states:

-

Live cells: Maintain membrane potential and integrity, thus excluding both dyes (low green and low red fluorescence).

-

Depolarized cells: Have a compromised membrane potential but intact membrane, allowing this compound₄(3) entry but excluding PI (high green, low red fluorescence).

-

Dead cells: Have a severely damaged membrane, allowing PI to enter and stain the nucleic acids (high red fluorescence). These cells may also exhibit some green fluorescence.

Principle of the Assay

The combination of this compound₄(3) and PI allows for the simultaneous assessment of two key cellular parameters: membrane potential and membrane integrity. This provides a dynamic view of bacterial cell health, particularly in response to antimicrobial agents or other environmental stressors.

Caption: Principle of this compound₄(3) and PI dual staining for bacterial viability.

Materials and Reagents

-

Bacterial culture of interest

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

This compound₄(3) (e.g., from a 1 mg/mL stock solution in DMSO)

-

Propidium Iodide (e.g., from a 1 mg/mL stock solution in water)[2]

-

Flow cytometer with 488 nm laser and appropriate filters for green (e.g., 525/50 nm) and red (e.g., 610/20 nm) fluorescence detection

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence

-

Microcentrifuge

-

Pipettes and tips

-

Flow cytometry tubes or microplate

-

Microscope slides and coverslips